molecular formula C9H9F3N2 B1395254 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 741737-13-3

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No. B1395254
M. Wt: 202.18 g/mol
InChI Key: KXEOITUVISETBJ-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Trifluoromethyl-1,8-naphthyridine Derivatives : The synthesis of trifluoromethyl-1,8-naphthyridine derivatives, including 2-amino-1,8-naphthyridine derivatives, has been achieved, showcasing the versatility of these compounds in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976).

  • Access to CF3-substituted Tetrahydro-1,7-naphthyridines : A novel synthesis method for CF3-substituted tetrahydro-1,7-naphthyridines has been developed, highlighting the compound's utility in the preparation of unique chemical structures (Mailyan et al., 2012).

  • Conformationally-Locked Analogs : 5,6,7,8-Tetrahydro-1,7-naphthyridine has potential as a conformationally-locked analog of 2-(3-pyridyl)ethylamine, a pharmacologically active core structure, demonstrating its significance in drug design (Dow & Schneider, 2001).

  • Microwave Irradiation in Synthesis : The use of microwave irradiation in synthesizing 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines showcases modern techniques in the efficient assembly of these compounds (Guiadeen et al., 2008).

  • Antibacterial Activity : Some derivatives, like the ones obtained from the condensation of 3-aryl-2hydrazino-1,8-naphthyridines, have shown promising antibacterial activity (Mogilaiah, Rao, & Rao, 2015).

  • Structural Analysis of Imidazonaphthyridine Derivatives : Structural analysis of various imidazonaphthyridine derivatives, including trifluoromethyl variants, provides insights into the molecular conformations and interactions of these compounds (Fun et al., 1996).

  • Cobalt-Catalyzed Cyclizations : The cobalt-catalyzed intramolecular cyclizations to produce 5,6,7,8-tetrahydro-1,6-naphthyridines illustrate innovative synthetic methodologies in heterocyclic chemistry (Zhou, Porco, & Snyder, 2007).

  • Library Synthesis Using Naphthyridine Scaffolds : Utilization of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in library synthesis for antituberculosis activity showcases their potential in drug discovery (Zhou et al., 2008).

Chemical Properties and Applications

  • Study of Solvents on Spectroscopic Properties : Research on the effect of solvents on the spectroscopic properties of related compounds, such as LD-489, provides valuable information on their chemical behavior and applications (Deepa, Thipperudrappa, & Kumar, 2013).

Safety And Hazards

Trifluoromethane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

There is growing interest in the incorporation of a trifluoromethyl group into organic motifs due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . This could lead to further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-3-4-13-5-7(6)14-8/h1-2,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEOITUVISETBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703663
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine

CAS RN

794461-85-1, 741737-13-3
Record name 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794461-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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